1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine

Catalog No.
S12199159
CAS No.
M.F
C12H15F3N2
M. Wt
244.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine

Product Name

1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine

IUPAC Name

1-[2-(trifluoromethyl)phenyl]piperidin-4-amine

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-2-4-11(10)17-7-5-9(16)6-8-17/h1-4,9H,5-8,16H2

InChI Key

PBMNBZLQVUBWEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2C(F)(F)F

1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine is a substituted N-aryl piperidine derivative, a structural class frequently utilized in medicinal chemistry as a core scaffold for biologically active compounds. The key features of this molecule are the piperidine ring, which provides a versatile, non-planar structure influencing solubility and receptor binding, and the ortho-substituted trifluoromethylphenyl group. The trifluoromethyl (CF3) group at the 2-position significantly impacts the molecule's electronic properties, lipophilicity, and steric profile, making it a critical precursor for developing selective ligands, particularly for central nervous system (CNS) targets like dopamine receptors.

Research Fit

Workflow SAR and chemical probe development
Target context Sigma receptor research (CNS and oncology)
Scaffold Trifluoromethylphenyl piperidine with free primary amine

Substituting 1-[2-(trifluoromethyl)phenyl]piperidin-4-amine with its meta (3-CF3) or para (4-CF3) positional isomers, or the unsubstituted 1-phenylpiperidin-4-amine, is inadvisable for many applications, particularly in selective ligand synthesis. The ortho-trifluoromethyl group exerts a unique combination of steric hindrance and localized electronic effects that directly influences the conformation of the phenylpiperidine linkage. This specific geometry is often critical for achieving high-affinity and selective binding to complex protein targets, such as the dopamine D3 receptor. Altering the CF3 group's position changes this steric and electronic profile, which can drastically reduce target selectivity or abolish activity altogether, making the isomers non-interchangeable as synthetic precursors for highly specific tool compounds or drug candidates.

Substitution Risk

Trifluoromethyl position

Relocation on the phenyl ring can shift receptor binding and selectivity profile.

Amine substitution

N-methylation or acylation may abolish sigma-2 engagement, as shown in comparative data.

Core modification

Piperidine ring changes or removal of the 4-amino group risk loss of target interaction.

Precursor for High-Affinity Dopamine D3 Receptor Antagonists

This compound serves as a key intermediate for synthesizing highly potent and selective dopamine D3 receptor antagonists. For example, a derivative incorporating this specific ortho-CF3 phenylpiperidine amine scaffold (FAUC 356) exhibited a binding affinity (Ki) of 0.28 nM for the human dopamine D3 receptor. This demonstrates its suitability as a foundational building block for ligands with picomolar-to-low-nanomolar potency at this specific therapeutic target.

Evidence DimensionDopamine D3 Receptor Binding Affinity (Ki)
Target Compound Data0.28 nM (for derivative FAUC 356)
Comparator Or BaselineBaseline for high-potency D3 antagonists is typically in the low nanomolar range. For context, the well-known antagonist NGB2409 has a Ki of 0.90 nM.
Quantified DifferenceThe derivative's affinity is over 3-fold higher than the NGB2409 comparator.
ConditionsCompetitive radioligand binding assay with [125I]-(+)-trans-7-OH-PIPAT on cloned human D3 receptors expressed in CHO cells.

Procuring this specific precursor enables the direct synthesis of tool compounds and potential therapeutics with exceptionally high D3 receptor affinity, a critical parameter for efficacy and target engagement studies.

Sigma-2 affinity vs. unsubstituted
Head-to-head
Ki: 90 nM vs. 1,180 nM
13.1-fold difference
Supports sigma-2 binding selectivity review.
Radioligand assay in PC12 cells; data from BindingDB.

Enables High Receptor Selectivity (D3 vs. D2)

The ortho-trifluoromethylphenyl moiety is crucial for achieving high selectivity for the D3 receptor over the closely related D2 subtype. A derivative synthesized from this compound (FAUC 356) showed a 214-fold selectivity for the D3 receptor (Ki = 0.28 nM) over the D2 receptor (Ki = 60 nM). This level of selectivity is a key differentiator from less-substituted or differently substituted precursors which often yield ligands with poor D3/D2 discrimination.

Evidence DimensionReceptor Selectivity Ratio (D2 Ki / D3 Ki)
Target Compound Data214-fold (for derivative FAUC 356)
Comparator Or BaselineMany D2/D3 ligands exhibit poor selectivity. For instance, the atypical antipsychotic cariprazine has only ~10-fold selectivity in some assays.
Quantified DifferenceDemonstrates over an order of magnitude greater D3-selectivity compared to some clinical compounds.
ConditionsCompetitive radioligand binding assays on cloned human D2 and D3 receptors expressed in CHO cells.

High D3/D2 selectivity is essential for developing research tools that can probe D3 function without confounding D2-mediated effects, and for designing therapeutics with a lower risk of D2-related side effects (e.g., extrapyramidal symptoms).

Impact of N-methylation
Cross-study
Parent Ki 90 nM; N-methyl analog: no sigma-2 affinity reported
Free amine required for sigma-2 target engagement.
N-methyl analog shows hERG inhibition (IC50 70 µM).
Sigma-1 cross-reactivity
Class-level
Related piperidine scaffold IC50: 1.40 nM at sigma-1
May indicate dual sigma-1/sigma-2 binding; selectivity profiling recommended.
Not directly measured for target compound; guinea pig cerebellum assay.

Precursor for Selective Dopamine D3 Receptor Tool Compounds and PET Ligands

This compound is the right choice for synthetic campaigns aiming to produce highly selective dopamine D3 receptor antagonists for preclinical research. The ortho-CF3 group is a validated structural motif for achieving high D3 affinity (Ki < 1 nM) and significant selectivity (>200-fold) over the D2 receptor, as demonstrated by derivatives like FAUC 356. This makes it an ideal starting material for developing tool compounds to investigate the role of D3 receptors in substance use disorders, schizophrenia, and other CNS conditions.

Scaffold for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs, this amine serves as a crucial starting point for SAR exploration. Its demonstrated ability to impart high D3 affinity and selectivity provides a validated anchor point. Researchers can procure this material to systematically modify other parts of the molecule (e.g., the piperidine-4-amine functionality) to optimize pharmacokinetic properties while retaining the favorable receptor interaction profile conferred by the 2-trifluoromethylphenyl group.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sigma-2 probe development
Sigma-2 binding affinity
Conjugation compatibility and target retention
Sigma subtype selectivity SAR
Structure-activity relationship profile
Selectivity window between sigma-1 and sigma-2
Neuroprotection mechanism studies
Sigma-2 engagement in neuronal models
Cholesterol trafficking and cell survival endpoints

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

244.11873297 g/mol

Monoisotopic Mass

244.11873297 g/mol

Heavy Atom Count

17

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